molecular formula C13H22O5 B1596627 di-tert-Butyl 1,3-acetonedicarboxylate CAS No. 28009-80-5

di-tert-Butyl 1,3-acetonedicarboxylate

Cat. No.: B1596627
CAS No.: 28009-80-5
M. Wt: 258.31 g/mol
InChI Key: KREDQIDLGFBDMQ-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-Butyl 1,3-acetonedicarboxylate typically involves the esterification of 3-oxoglutaric acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction time compared to batch processes. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

di-tert-Butyl 1,3-acetonedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

di-tert-Butyl 1,3-acetonedicarboxylate has various applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

di-tert-Butyl 1,3-acetonedicarboxylate is unique due to its specific 3-oxoglutarate backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

ditert-butyl 3-oxopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O5/c1-12(2,3)17-10(15)7-9(14)8-11(16)18-13(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREDQIDLGFBDMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182290
Record name Bis(1,1-dimethylethyl) 3-oxoglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28009-80-5
Record name 1,5-Bis(1,1-dimethylethyl) 3-oxopentanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28009-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(1,1-dimethylethyl) 3-oxoglutarate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(1,1-dimethylethyl) 3-oxoglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1,1-dimethylethyl) 3-oxoglutarate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Bis(1,1-dimethylethyl) 3-oxoglutarate
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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